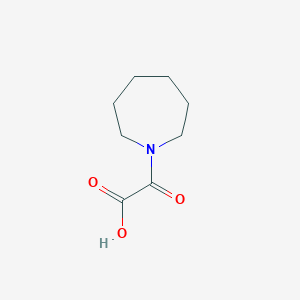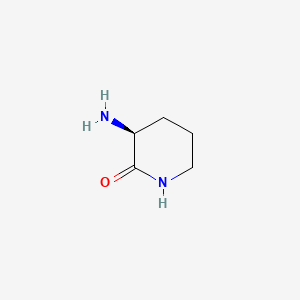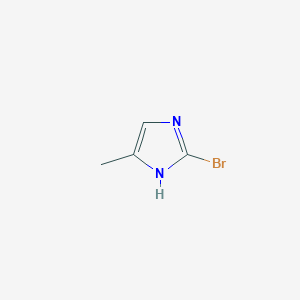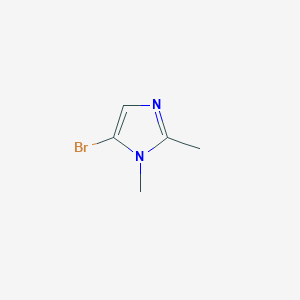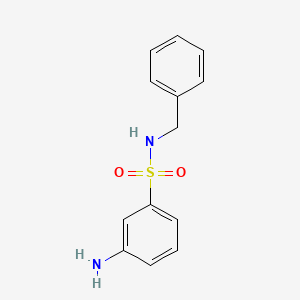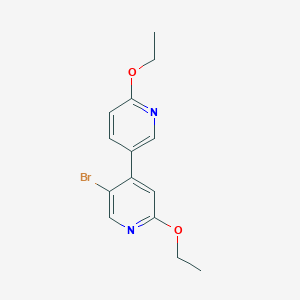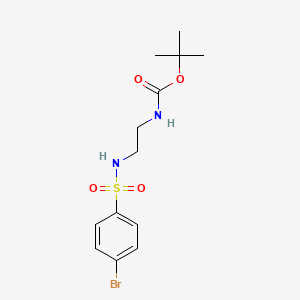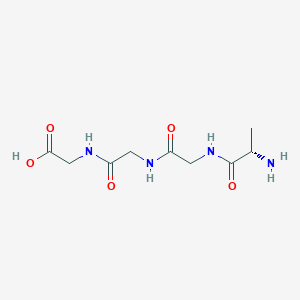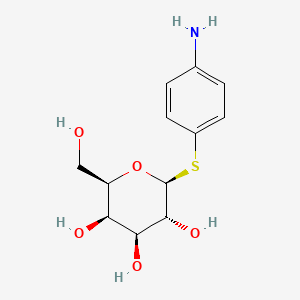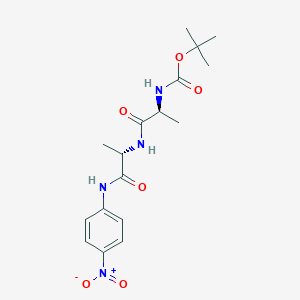
2-(Propylamino)benzoic acid
Descripción general
Descripción
2-(Propylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. Although the specific compound 2-(Propylamino)benzoic acid is not directly mentioned in the provided papers, the research on similar compounds offers insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the condensation of amines with benzoic acids or their derivatives. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials has been described, which could potentially be adapted for the synthesis of 2-(Propylamino)benzoic acid . Additionally, the synthesis of Mannich bases related to benzoic acid derivatives has been reported, indicating the versatility of benzoic acid scaffolds in organic synthesis .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . These techniques can provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . The reactivity can be influenced by substituents on the benzene ring, as seen in the formation of azo-benzoic acids and their precursors . The presence of a propylamino group in 2-(Propylamino)benzoic acid would likely affect its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as ionization constants and solubility, can be determined experimentally. For example, the ionization constants of certain Mannich bases related to benzoic acid have been reported, which are relevant for understanding their behavior in biological systems . The presence of different substituents can also influence the toxicity and antimicrobial activity of these compounds . Theoretical calculations, such as DFT, can complement experimental data by predicting properties and reactivity .
Aplicaciones Científicas De Investigación
Use as Local Anesthetics
- Scientific Field: Medical Science
- Application Summary: “2-(Propylamino)benzoic acid” is used in the design and synthesis of benzoate compounds as local anesthetics . Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .
- Methods of Application: The synthesis of the new target compounds involved three steps: alkylation, esterification, and alkylation . In the process of synthesis, a route with high total yields, mild conditions, and simple operation was selected .
- Results: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Use in Materials Research
- Scientific Field: Materials Science
- Application Summary: Benzoic acid derivatives, including “2-(Propylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods of Application: The influence of weak, non-bonded interactions in benzoic acid derivatives is studied using Raman spectroscopic studies and density functional theory calculations .
- Results: The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
Use in Gas Chromatography
- Scientific Field: Analytical Chemistry
- Application Summary: “2-(Propylamino)benzoic acid” and its derivatives can be analyzed using gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The compound is vaporized and then introduced into a stream of inert gas (such as helium or nitrogen). The gas carries the compound through a column that separates the sample into its components based on their interaction with the column material .
- Results: The retention index for “2-(Propylamino)benzoic acid” was determined using different types of columns and temperature programs .
Use in Gas Chromatography
- Scientific Field: Analytical Chemistry
- Application Summary: “2-(Propylamino)benzoic acid” and its derivatives can be analyzed using gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The compound is vaporized and then introduced into a stream of inert gas (such as helium or nitrogen). The gas carries the compound through a column that separates the sample into its components based on their interaction with the column material .
- Results: The retention index for “2-(Propylamino)benzoic acid” was determined using different types of columns and temperature programs .
Safety And Hazards
Propiedades
IUPAC Name |
2-(propylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXHQGJZORQMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428884 | |
| Record name | 2-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)benzoic acid | |
CAS RN |
21716-81-4 | |
| Record name | 2-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)


